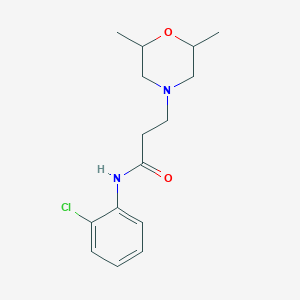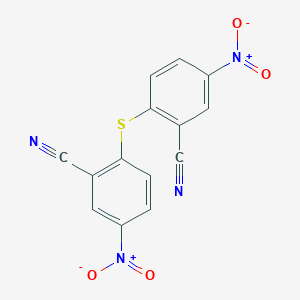![molecular formula C13H10ClN3O3S B10886450 4-{5-[(E)-(2-carbamothioylhydrazinylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B10886450.png)
4-{5-[(E)-(2-carbamothioylhydrazinylidene)methyl]furan-2-yl}-2-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID is a complex organic compound that features a combination of functional groups, including a furan ring, a chlorobenzoic acid moiety, and a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzoic acid moiety: This step often involves a substitution reaction where a chlorobenzoic acid derivative is introduced to the furan ring.
Formation of the hydrazone linkage: This is typically done by reacting the furan-chlorobenzoic acid intermediate with a hydrazine derivative under controlled conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
4-(5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-(5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID involves its interaction with molecular targets through its functional groups. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, while the chlorobenzoic acid moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(5-{[(E)-2-(CARBAMOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID
- 4-(5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-BROMOBENZOIC ACID
- 4-(5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-METHYLBENZOIC ACID
Uniqueness
The uniqueness of 4-(5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzoic acid moiety, in particular, differentiates it from similar compounds and may enhance its ability to interact with certain biological targets.
特性
分子式 |
C13H10ClN3O3S |
|---|---|
分子量 |
323.76 g/mol |
IUPAC名 |
4-[5-[(E)-(carbamothioylhydrazinylidene)methyl]furan-2-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C13H10ClN3O3S/c14-10-5-7(1-3-9(10)12(18)19)11-4-2-8(20-11)6-16-17-13(15)21/h1-6H,(H,18,19)(H3,15,17,21)/b16-6+ |
InChIキー |
GMAGOQZMNBRPOU-OMCISZLKSA-N |
異性体SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC(=S)N)Cl)C(=O)O |
正規SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC(=S)N)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886369.png)
![N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10886379.png)

![N,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886386.png)
![2-(4-Bromophenoxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10886392.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B10886394.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-({5-ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B10886400.png)

![methyl {2-methoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-(prop-2-en-1-yl)phenoxy}acetate](/img/structure/B10886412.png)

![(4-Benzylpiperidin-1-yl)[1-(3-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10886427.png)
![2-(Naphthalen-2-yloxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10886433.png)
![(5E)-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B10886440.png)
![(5Z)-2-(4-methylpiperazin-1-yl)-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10886444.png)
